2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one
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Overview
Description
The compound appears to contain several functional groups and structural elements common in organic chemistry, including a chlorophenoxy group, a thiophene ring, a sulfonyl group, a spirocyclic structure, and a propanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a spirocyclic structure. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The spirocyclic structure involves two cyclic structures sharing one common atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the propanone group could be involved in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, the presence of the chlorophenoxy and sulfonyl groups might influence its solubility and reactivity .Scientific Research Applications
Pharmacological Characterization and Potential Therapeutic Applications
Research on structurally related compounds has primarily focused on pharmacological characterization and potential therapeutic applications. For instance, compounds with similar structural features have been studied for their affinity and selectivity towards various receptor sites, indicating potential applications in treating conditions such as depression and addiction disorders. The pharmacological profile of such compounds highlights their antidepressant-like efficacy and their role in attenuating the behavioral effects of stress, suggesting potential utility in neuroscience and psychiatric research (S. Grimwood et al., 2011) here.
Antimicrobial and Antiviral Activities
Another avenue of research for compounds with similar scaffolds includes their antimicrobial and antiviral activities. Studies have demonstrated the synthesis and characterization of spiro thiazolinone heterocyclic compounds and their derivatives, showing significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (P. N. Patel & Y. Patel, 2015) here. Additionally, certain derivatives have exhibited antiviral properties against influenza A/H3N2 virus and human coronavirus 229E, indicating their potential in antiviral research and therapy (Çağla Begüm Apaydın et al., 2020) here.
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S2/c1-20(2,29-17-7-5-16(22)6-8-17)19(25)23-11-9-21(10-12-23)24(13-14-28-21)31(26,27)18-4-3-15-30-18/h3-8,15H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXZCCBIHFZWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CS3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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